![molecular formula C24H24N4+2 B15158015 1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-aminopyridin-1-ium) CAS No. 793649-99-7](/img/structure/B15158015.png)
1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-aminopyridin-1-ium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]bis(4-aminopyridin-1-ium) is a complex organic compound featuring a biphenyl core with two methylene bridges connecting to aminopyridinium groups. This structure imparts unique chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]bis(4-aminopyridin-1-ium) typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core is synthesized through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of Methylene Bridges: The methylene bridges are introduced via a reaction with formaldehyde under acidic conditions.
Attachment of Aminopyridinium Groups: The final step involves the reaction of the intermediate compound with 4-aminopyridine, forming the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions, utilizing optimized conditions for each step to ensure high yield and purity. The use of continuous flow reactors can also enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]bis(4-aminopyridin-1-ium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the aminopyridinium groups to their corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminopyridinium groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]bis(4-aminopyridin-1-ium) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry, forming complexes with metal ions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential use in drug delivery systems, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanocomposites.
作用機序
The mechanism of action of 1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]bis(4-aminopyridin-1-ium) involves its interaction with molecular targets such as enzymes and receptors. The aminopyridinium groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. This compound can also intercalate into DNA, affecting gene expression and cellular processes.
類似化合物との比較
Similar Compounds
1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) Dibromide: Similar structure but with bipyridinium groups instead of aminopyridinium groups.
2,2’-Bis(diphenylphosphinomethyl)-1,1’-biphenyl: Features phosphinomethyl groups instead of aminopyridinium groups.
[1,1’-Biphenyl]-4,4’-diylbis(phosphonic acid): Contains phosphonic acid groups instead of aminopyridinium groups.
Uniqueness
1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]bis(4-aminopyridin-1-ium) is unique due to its specific combination of biphenyl core, methylene bridges, and aminopyridinium groups. This structure provides distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
特性
CAS番号 |
793649-99-7 |
|---|---|
分子式 |
C24H24N4+2 |
分子量 |
368.5 g/mol |
IUPAC名 |
1-[[4-[4-[(4-aminopyridin-1-ium-1-yl)methyl]phenyl]phenyl]methyl]pyridin-1-ium-4-amine |
InChI |
InChI=1S/C24H22N4/c25-23-9-13-27(14-10-23)17-19-1-5-21(6-2-19)22-7-3-20(4-8-22)18-28-15-11-24(26)12-16-28/h1-16,25-26H,17-18H2/p+2 |
InChIキー |
OPQGTAJNHFEICI-UHFFFAOYSA-P |
正規SMILES |
C1=CC(=CC=C1C[N+]2=CC=C(C=C2)N)C3=CC=C(C=C3)C[N+]4=CC=C(C=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



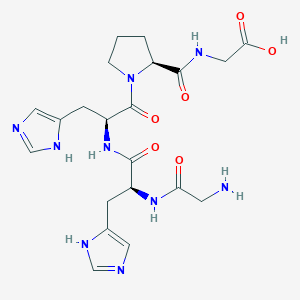


![4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B15157957.png)
![4-[(2,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B15157963.png)
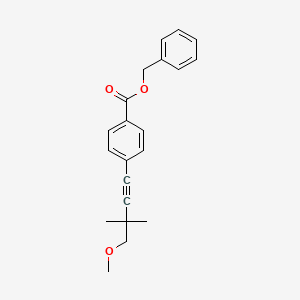
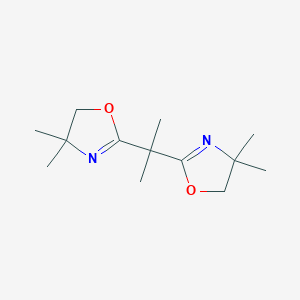
![1-Cyclohexyl-3,4,7-trioxabicyclo[4.1.0]heptane](/img/structure/B15157988.png)
![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5-nitrophenyl acetate](/img/structure/B15157991.png)
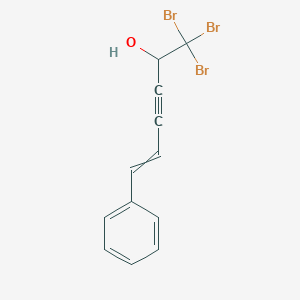
![3-(2-carbamoylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B15157999.png)
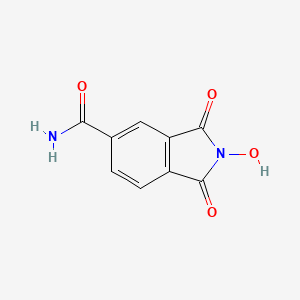
![N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine](/img/structure/B15158007.png)
